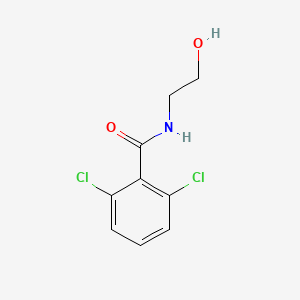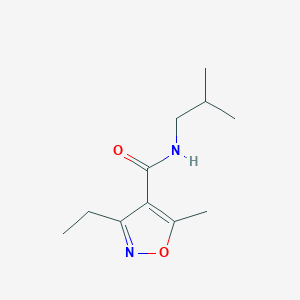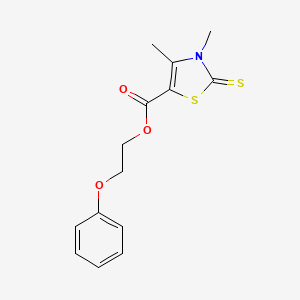
2,6-dichloro-N-(2-hydroxyethyl)benzamide
描述
2,6-dichloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzamide, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and an N-(2-hydroxyethyl) group is attached to the amide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-hydroxyethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzoyl chloride.
Amidation Reaction: The 2,6-dichlorobenzoyl chloride is reacted with 2-aminoethanol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2,6-dichloro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
科学研究应用
2,6-dichloro-N-(2-hydroxyethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It can be used in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe to study enzyme interactions and biochemical pathways.
Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2,6-dichloro-N-(2-hydroxyethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. The chlorine atoms may contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
相似化合物的比较
Similar Compounds
- 2,4-dichloro-N-(2-hydroxyethyl)benzamide
- 3,4-dichloro-N-(2-hydroxyethyl)benzamide
- 2,6-dichloro-N-(2-hydroxyethyl)aniline
Uniqueness
2,6-dichloro-N-(2-hydroxyethyl)benzamide is unique due to the specific positioning of the chlorine atoms and the hydroxyethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
属性
IUPAC Name |
2,6-dichloro-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-3-7(11)8(6)9(14)12-4-5-13/h1-3,13H,4-5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLHWQURMHIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-butyl-1,7-dimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4822746.png)
![2-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4822753.png)
![4-{2,5-dimethyl-3-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4822759.png)
![N-BENZYL-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4822765.png)
![2-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4822766.png)

![1,3-DIMETHYL-1H-PYRAZOL-4-YL {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO} SULFONE](/img/structure/B4822793.png)
![N-butyl-1-[1-(2-phenylethyl)piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B4822799.png)
![3-methyl-1-[4-(1-pyrrolidinylmethyl)benzoyl]piperidine](/img/structure/B4822804.png)

![methyl 4-{[{[3-(diethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4822817.png)
![N-(4-ethylphenyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4822822.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-phenylbutan-1-one](/img/structure/B4822824.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4822832.png)
